molecular formula C17H16ClN3O4S2 B2914257 5-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide CAS No. 923249-96-1

5-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2914257
CAS RN: 923249-96-1
M. Wt: 425.9
InChI Key: UIRZUPNZHVBJFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One common approach is to start with 5-chlorothiophene-2-sulfonyl chloride and react it with an appropriate amine, such as 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethylamine . The resulting product undergoes further modifications to introduce the sulfonamide group. Detailed synthetic pathways and optimization strategies can be found in the literature .


Physical And Chemical Properties Analysis

  • Melting point : The compound’s melting point is reported to be 138-142°C .

Scientific Research Applications

Ocular Hypotensive Activity

A class of thiophene sulfonamides, including compounds structurally related to 5-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide, was found to be effective in reducing intraocular pressure, making them potential agents in treating glaucoma. These compounds were optimized for inhibitory potency against carbonic anhydrase, a critical enzyme in fluid secretion in the eye, and water solubility (Prugh et al., 1991).

Antibacterial Properties

Research on similar sulfonamide compounds has demonstrated their potential as antibacterial agents. A study synthesized various heterocyclic compounds containing a sulfonamido moiety, aiming to use them as antibacterial agents. These compounds displayed significant antibacterial activity, suggesting that structurally related compounds like this compound might also have similar properties (Azab, Youssef, & El-Bordany, 2013).

Antiviral Activity

Compounds structurally related to this compound have also been explored for antiviral properties. For instance, a study on 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives found that some of these compounds possessed anti-tobacco mosaic virus activity, indicating potential as antiviral agents (Chen et al., 2010).

Herbicidal Activities

Thiophene sulfonamides, including structurally related compounds, have been synthesized and evaluated for their herbicidal activities. These compounds target important enzymes like protoporphyrinogen oxidase, crucial in plant metabolism, suggesting their potential use in agriculture as herbicides (Luo et al., 2008).

Cytotoxicity for Cancer Treatment

The cytotoxic properties of thiophene sulfonamide derivatives have been investigated for potential use in cancer treatment. Compounds in this class have shown activity against various cancer cell lines, indicating their potential as chemotherapeutic agents (Arsenyan, Rubina, & Domracheva, 2016).

properties

IUPAC Name

5-chloro-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4S2/c1-25-13-4-2-12(3-5-13)14-6-8-16(22)21(20-14)11-10-19-27(23,24)17-9-7-15(18)26-17/h2-9,19H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRZUPNZHVBJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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